An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of 3,4-Dimethylbenzenesulfonamide in Modern Chemistry
3,4-Dimethylbenzenesulfonamide, a member of the aromatic sulfonamide family, represents a key structural motif in medicinal and materials chemistry. The strategic placement of the methyl groups on the benzene ring, coupled with the versatile sulfonamide functional group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive exploration of the core physicochemical characteristics of 3,4-Dimethylbenzenesulfonamide, offering both established data and predictive insights. Understanding these properties is paramount for its effective application in drug design, synthesis, and materials science, enabling researchers to rationally design molecules with desired solubility, permeability, and reactivity profiles.
Molecular Structure and Identification
A thorough understanding of the molecular architecture is the foundation for interpreting its chemical behavior.
Molecular Structure of 3,4-Dimethylbenzenesulfonamide
Caption: 2D structure of 3,4-Dimethylbenzenesulfonamide.
| Identifier | Value | Source |
| CAS Number | 6326-18-7 | [1] |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)C | N/A |
| InChI | InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | N/A |
| InChIKey | HSPZFYZBTVVAOC-UHFFFAOYSA-N | N/A |
Core Physicochemical Properties: A Tabulated Summary
Precise physicochemical data is the cornerstone of effective compound development and application. The following table summarizes the known and predicted properties of 3,4-Dimethylbenzenesulfonamide.
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | N/A |
| Boiling Point | 349.2 °C | Predicted | [2] |
| Flash Point | 165 °C | Predicted | [2] |
| Solubility | Soluble in polar solvents | Qualitative | [3][4] |
| Water Solubility | Not available | Experimental | N/A |
| pKa (acidic) | Not available | Experimental | N/A |
| LogP | 1.8 | Predicted (XlogP) | N/A |
In-Depth Analysis of Physicochemical Parameters
Melting and Boiling Points: Indicators of Intermolecular Forces
The predicted high boiling point of 349.2°C suggests strong intermolecular forces, primarily due to the polar sulfonamide group capable of hydrogen bonding.[2] The absence of an experimental melting point in readily available literature highlights a gap in the characterization of this specific isomer. For comparison, the related isomer, 2,4-Dimethylbenzenesulfonamide, has a reported melting point of 140-142 °C.[5] This difference underscores the significant impact of isomerism on crystal lattice packing and, consequently, the melting point.
Solubility Profile: A Key Determinant for Biological and Synthetic Applications
Qualitative assessments indicate that 3,4-Dimethylbenzenesulfonamide is soluble in polar solvents.[3][4] This is attributed to the polarity of the sulfonamide moiety, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules. The lack of quantitative water solubility data is a critical missing piece of information for drug development, as aqueous solubility directly impacts bioavailability.
Acidity (pKa): The Ionization Behavior
The sulfonamide group (-SO₂NH₂) is acidic due to the strong electron-withdrawing nature of the two sulfonyl oxygens, which stabilizes the conjugate base. While an experimental pKa for 3,4-Dimethylbenzenesulfonamide is not available, sulfonamides generally exhibit pKa values in the range of 9-11. The precise pKa is influenced by the substituents on the aromatic ring; the two electron-donating methyl groups in the 3 and 4 positions are expected to slightly increase the pKa compared to unsubstituted benzenesulfonamide by destabilizing the anionic conjugate base.
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the experimental data for 3,4-Dimethylbenzenesulfonamide, the following established protocols can be employed. The choice of these methods is guided by their reliability and relevance in a drug discovery and development setting.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for characterizing 3,4-Dimethylbenzenesulfonamide.
Determination of Melting Point (Capillary Method)
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Principle: This method relies on the visual observation of the temperature at which a crystalline solid transitions to a liquid.
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Procedure:
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Ensure the 3,4-Dimethylbenzenesulfonamide sample is pure and dry.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
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Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Determination of Aqueous Solubility (Shake-Flask Method)
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Principle: This equilibrium method determines the concentration of a saturated solution of the compound in a specific solvent.
-
Procedure:
-
Add an excess amount of 3,4-Dimethylbenzenesulfonamide to a known volume of purified water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Determination of pKa (Potentiometric Titration)
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Principle: This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change to determine the half-equivalence point, which corresponds to the pKa.
-
Procedure:
-
Dissolve a precisely weighed amount of 3,4-Dimethylbenzenesulfonamide in a suitable co-solvent/water mixture if aqueous solubility is low.
-
Place the solution in a thermostatted vessel and insert a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.
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Spectroscopic Profile: Elucidating the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR:
-
Aromatic Protons: Three protons on the benzene ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between the protons at positions 2, 5, and 6.
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Methyl Protons: Two sharp singlets, each integrating to three protons, would be expected for the two methyl groups. Their chemical shifts would be in the range of δ 2.2-2.5 ppm.
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Amine Protons: A broad singlet corresponding to the two NH₂ protons would be observed. Its chemical shift is highly variable and depends on concentration and solvent, but typically appears between δ 4.0-6.0 ppm.
-
-
¹³C NMR:
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Aromatic Carbons: Six signals would be expected in the aromatic region (δ 120-150 ppm). Two of these would be quaternary carbons (C-3 and C-4, attached to the methyl groups, and C-1, attached to the sulfur).
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm) would correspond to the two methyl carbons.
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Infrared (IR) Spectroscopy (Characteristic Absorptions)
The IR spectrum of 3,4-Dimethylbenzenesulfonamide would be dominated by the characteristic vibrations of the sulfonamide group:
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N-H Stretching: Two distinct bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.
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S=O Stretching: Two strong absorption bands corresponding to the asymmetric (around 1350-1300 cm⁻¹) and symmetric (around 1160-1140 cm⁻¹) stretching of the S=O bonds.
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C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
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Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted Fragmentation Pattern)
In an electron ionization (EI) mass spectrum, 3,4-Dimethylbenzenesulfonamide is expected to show a prominent molecular ion peak (M⁺) at m/z 185. Key fragmentation pathways for sulfonamides include:
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Loss of SO₂: A significant fragment at m/z 121 (M⁺ - 64) due to the elimination of sulfur dioxide.
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Cleavage of the C-S bond: A fragment corresponding to the dimethylphenyl cation at m/z 105.
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Cleavage of the S-N bond: A fragment corresponding to the dimethylbenzenesulfonyl cation at m/z 155.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of 3,4-Dimethylbenzenesulfonamide in MS.
Conclusion and Future Directions
This technical guide has synthesized the available and predicted physicochemical properties of 3,4-Dimethylbenzenesulfonamide. While foundational data such as its molecular structure and predicted boiling point are established, there remains a critical need for experimental determination of its melting point, aqueous solubility, and pKa to facilitate its broader application, particularly in pharmaceutical development. The provided experimental protocols offer a clear pathway for obtaining this vital information. Future research should focus on these experimental characterizations and explore the structure-activity relationships of this compound and its derivatives in various biological and material science contexts.
References
-
LookChem. Cas 6326-18-7,Benzenesulfonamide, 3,4-dimethyl- (9CI). Available from: [Link]
-
CAS Common Chemistry. 2,4-Dimethylbenzenesulfonamide. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Cas 6326-18-7,Benzenesulfonamide, 3,4-dimethyl- (9CI) | lookchem [lookchem.com]
- 3. CAS 6326-18-7: 3,4-Dimethylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 4. CAS 6326-18-7: 3,4-Dimetilbencenosulfonamida | CymitQuimica [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
